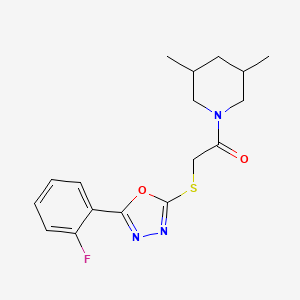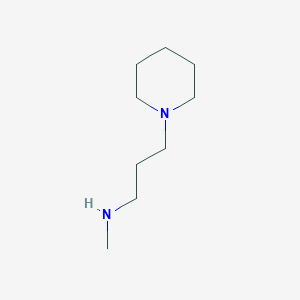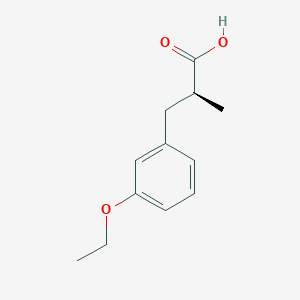![molecular formula C13H11FN4 B2643244 6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439120-67-9](/img/structure/B2643244.png)
6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of anticancer activity, with some synthesized compounds showing promising results against human tumor cell lines . It’s also been associated with inhibitory activity against EGFR and ErbB2 receptor tyrosine kinases .
Applications De Recherche Scientifique
Discovery of Inhibitors for Cognitive Impairment Treatment
Researchers have discovered a set of compounds, including a clinical candidate named ITI-214, which are potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors have potential applications in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Li et al., 2016).
Synthesis of Enaminones for Antitumor and Antimicrobial Activities
Novel N-arylpyrazole-containing enaminones have been synthesized, showing potential in creating substituted pyridine derivatives with significant antitumor and antimicrobial activities. These compounds have demonstrated inhibitory effects on human breast and liver carcinoma cell lines, comparable to those of standard drugs (Riyadh, 2011).
Phosphodiesterase Inhibitory Activity and Antihypertensive Potential
A series of 6-phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cyclic GMP phosphodiesterase, displaying promising antihypertensive activity in vivo. These compounds could be essential for developing new antihypertensive drugs (Dumaitre & Dodic, 1996).
Development of Functional Fluorophores
Researchers have developed a one-pot route for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, which serve as strategic intermediates in creating functional fluorophores. These compounds exhibit significant fluorescence intensity and could be employed as fluorescent probes for biological or environmental studies (Castillo et al., 2018).
Synthesis and Evaluation of Anticancer Agents
The synthesis of a series of [1,2,4]triazolo[1,5-a]pyrimidines has been explored as anticancer agents. These compounds have demonstrated a unique mechanism in inhibiting tubulin polymerization, presenting a novel approach in cancer therapy (Zhang et al., 2007).
Development of Nonsteroidal Antiinflammatory Drugs
Studies on pyrazolo[1,5-a]pyrimidines have led to the synthesis of compounds with antiinflammatory properties, notably one that showed higher activity and a better therapeutic index than conventional drugs without ulcerogenic effects. This research offers a pathway for developing safer antiinflammatory drugs (Auzzi et al., 1983).
Molecular Probes for Adenosine Receptor
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been synthesized as high-affinity antagonists for the human A2A adenosine receptor, providing valuable pharmacological probes for studying this receptor in various health conditions (Kumar et al., 2011).
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4/c1-8-6-12-16-7-11(13(15)18(12)17-8)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXSZYOHAIQUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-ethyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2643162.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2643167.png)
![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2643168.png)



![N-(2,6-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2643176.png)


-](/img/structure/B2643179.png)



